REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.N1C=CC=CC=1.Cl[C:17]([O:19][CH2:20][CH3:21])=[O:18].N#N>O.C(Cl)Cl>[C:17](=[O:18])([O:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1)[O:19][CH2:20][CH3:21]
|
Name
|
|
Quantity
|
6.11 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
4.86 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
4.78 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 250 mL dry round bottom flask
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled in an ice-water bath
|
Type
|
STIRRING
|
Details
|
The mixture was stirred
|
Type
|
STIRRING
|
Details
|
stirred at room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the CH2Cl2 layer was separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted continually with CH2Cl2 (100 mL×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined CH2Cl2 solution was dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent
|
Type
|
CUSTOM
|
Details
|
the residue was purified with a silica gel chromatography (heptane/ethyl acetate, gradient eluting)
|
Name
|
|
Type
|
product
|
Smiles
|
C(OCC)(OC1=CC=C(C=C1)C=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.92 g | |
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 91.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |